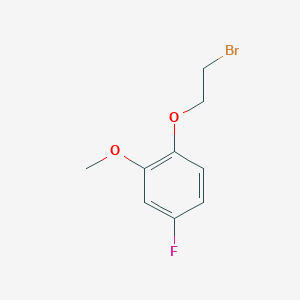

1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

Description

BenchChem offers high-quality 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZVQAIGFQNOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene, a substituted aromatic ether with significant potential as a building block in medicinal chemistry and materials science. Although not extensively documented in public literature, its structure suggests utility in the synthesis of novel compounds where the combination of a fluoro, methoxy, and bromoethoxy group can modulate physicochemical and biological properties. This document outlines the probable synthesis, predicted properties, potential applications, and necessary safety protocols based on established chemical principles and data from analogous structures.

Introduction and Strategic Importance

The molecular architecture of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is of considerable interest to the drug discovery and development sector. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The methoxy group can also influence the electronic and steric profile of the molecule, while the bromoethoxy chain provides a reactive handle for further chemical modification, making this compound a versatile intermediate.

The parent scaffold, 4-fluoro-2-methoxyphenol, is a known building block in the synthesis of compounds with antimicrobial and anti-inflammatory properties.[2] The addition of the bromoethoxy group opens up avenues for creating a diverse library of derivatives through nucleophilic substitution reactions.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The properties of the likely starting material, 4-Fluoro-2-methoxyphenol, are well-documented and provide a baseline for understanding the target molecule.[2][3][4][5]

| Property | Predicted Value for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene | Data for 4-Fluoro-2-methoxyphenol (Starting Material) |

| Molecular Formula | C9H10BrFO2 | C7H7FO2[2][4][5] |

| Molecular Weight | 249.08 g/mol | 142.13 g/mol [2][4][5] |

| Appearance | Likely a colorless to light yellow or brown liquid/solid | Light yellow to brown clear liquid[2] |

| Boiling Point | Predicted to be >195 °C | 195 °C[2][5] |

| Density | Predicted to be >1.26 g/cm³ | 1.26 g/cm³[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, acetone, ethyl acetate) | Favorable solubility under various conditions[2] |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene. While actual spectra are not available, the expected features can be inferred from analogous structures.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the methoxy carbon, and the two carbons of the bromoethoxy group.

-

IR Spectroscopy: The infrared spectrum would likely exhibit strong C-O-C stretching vibrations for the ether linkages and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Mechanism

The most probable and widely used method for synthesizing 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is the Williamson ether synthesis.[6][7][8] This reaction involves the O-alkylation of a phenoxide with an alkyl halide.[9]

Reaction Scheme

The synthesis would proceed by reacting 4-fluoro-2-methoxyphenol with 1,2-dibromoethane in the presence of a base.

Caption: Synthetic pathway for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Williamson ether synthesis for similar compounds.[10][11]

-

Preparation: To a solution of 4-fluoro-2-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF (N,N-dimethylformamide) in a round-bottom flask, add a base like anhydrous potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq).[10]

-

Reaction Initiation: Stir the mixture at room temperature for approximately 10-15 minutes to facilitate the formation of the phenoxide ion.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.[10]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10] Concentrate the organic layer in vacuo to obtain the crude product. Purify the residue using silica gel column chromatography to yield the pure 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene.

Mechanistic Insights

The Williamson ether synthesis proceeds via an S_N2 mechanism.[7][8] The base deprotonates the hydroxyl group of the 4-fluoro-2-methoxyphenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 1,2-dibromoethane in a backside attack, displacing the bromide ion as the leaving group to form the ether linkage. The use of a polar aprotic solvent like DMF can enhance the reaction rate.[6]

Potential Applications in Research and Drug Development

The unique combination of functional groups in 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene makes it a valuable intermediate for several applications:

-

Synthesis of Novel Bioactive Molecules: The bromoethoxy group can be readily displaced by various nucleophiles (e.g., amines, thiols, other alkoxides) to generate a library of new chemical entities for high-throughput screening in drug discovery programs.

-

Development of PET Imaging Agents: The presence of a fluorine atom allows for the potential development of a Fluorine-18 labeled version of this molecule or its derivatives for use as a positron emission tomography (PET) tracer.[1][12]

-

Materials Science: Aryl ethers are used in the synthesis of polymers and other advanced materials. The specific substitution pattern of this molecule could lead to materials with unique properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is not available, the safety precautions for structurally similar aromatic bromo-ethers and the starting materials should be strictly followed.

Hazard Identification

Based on analogous compounds, 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is expected to be:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[14][15][16] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[16]

-

In case of eye contact: Rinse cautiously with water for several minutes.[14][16]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion

1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene represents a promising, albeit under-documented, chemical intermediate. Its synthesis via the robust Williamson ether synthesis is straightforward, and its predicted properties make it an attractive building block for medicinal chemistry and materials science. The strategic combination of a fluorine atom, a methoxy group, and a reactive bromoethoxy side chain provides a versatile platform for the development of novel compounds with tailored biological and physical properties. Researchers and drug development professionals are encouraged to explore the potential of this compound while adhering to strict safety protocols.

References

-

Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SynArchive. [Link]

-

Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Cheméo. [Link]

-

4-Fluoro-2-Methoxyphenol 97.0%(GC). PureSynth. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

1-(2-Bromoethoxy)-4-methoxybenzene | C9H11BrO2 | CID 579814. PubChem. [Link]

-

1-Bromo-2-fluoro-4-methoxybenzene. ChemBK. [Link]

-

Benzene, 1-bromo-4-ethoxy-. NIST WebBook. [Link]

-

Benzene, (2-bromoethoxy)-. NIST WebBook. [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Benzene, (2-bromoethoxy)-. NIST WebBook. [Link]

-

Benzene, 1-bromo-4-ethoxy-. NIST WebBook. [Link]

-

Bromoethoxybenzene | C8H9BrO | CID 3015403. PubChem. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-2-methoxyphenol (CAS 450-93-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 4-Fluoro-2-methoxyphenol | 450-93-1 [m.chemicalbook.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. francis-press.com [francis-press.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-(2-Bromoethoxy)-4-methoxybenzene | C9H11BrO2 | CID 579814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

Technical Whitepaper: Safe Handling and Operational Protocols for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

[1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene .[1] As a halogenated alkyl aryl ether, this compound serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

While specific toxicological data for this exact structure may be proprietary or sparse in public registries, its safety profile is derived via Structure-Activity Relationship (SAR) analysis of its functional groups: the 2-bromoethoxy tail (a primary alkylating agent) and the fluorinated aromatic core .[1] This guide treats the substance as a High-Potency Alkylator , prioritizing containment and neutralization over standard solvent handling.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Substance Identification

-

Chemical Name: 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene[1]

-

Common Synonyms: 2-(4-Fluoro-2-methoxyphenoxy)ethyl bromide[1]

-

Molecular Formula:

[1] -

Molecular Weight: 249.08 g/mol [1]

-

CAS Number: Note: Often proprietary.[1] Analogous structures include 22921-76-2 (non-fluorinated).[1]

Predicted Physicochemical Properties[1]

-

Physical State: Off-white to pale yellow solid (low melting point) or viscous oil depending on purity.[1]

-

Solubility: High in organic solvents (DCM, THF, DMSO); Low in water.

-

Reactivity: The C-Br bond in the ethoxy tail is susceptible to nucleophilic attack (

), making it reactive toward amines, thiols, and DNA bases.

Part 2: Toxicological Risk Assessment (The "Why")

Functional Group Hazard Analysis

The primary hazard driver is the 2-bromoethyl ether moiety.[1] Unlike simple aryl halides, the alkyl bromide tail is an electrophile capable of alkylating biological macromolecules.

| Functional Group | Hazard Class | Mechanism of Toxicity |

| Alkyl Bromide ( | Skin/Eye Irritant (Cat 2) Mutagenicity (Suspected) | Acts as an alkylating agent.[1] Can transfer the ethyl group to DNA guanine residues, potentially causing replication errors. |

| Fluorobenzene Core | Target Organ Toxicity | Fluorine substitution increases metabolic stability, potentially prolonging systemic exposure if absorbed. |

| Methoxy Group | General Irritant | Electron-donating group; activates the ring but generally lowers acute toxicity compared to nitro-analogs.[1] |

GHS Classification (Derived)[1]

Part 3: Engineering Controls & PPE (The "How")

The "Self-Validating" Containment System

Do not rely solely on trust; rely on verification.[1]

-

Primary Barrier (Fume Hood):

-

Requirement: Class II Type A2 or B2 Biological Safety Cabinet or Chemical Fume Hood.

-

Validation: Anemometer check prior to use. Face velocity must be > 100 fpm (0.5 m/s) .

-

Sash Height: Working height must be marked and adhered to (max 18 inches).

-

-

Secondary Containment:

-

All weighing and transfer operations must occur within a secondary tray (polypropylene) capable of holding 110% of the container volume.

-

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with alkyl bromides due to permeation risks.

-

Hand Protection:

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >10g.

-

Respiratory: If solid dust is generated outside a hood (strictly prohibited), use a P100/OV cartridge respirator.

Visualization: Hierarchy of Controls Workflow

Caption: Operational safety hierarchy prioritizing containment over PPE.

Part 4: Emergency Response & Spill Management[1]

Decontamination Logic (Chemical Quenching)

Unlike simple acids, water is not the most effective neutralizer for alkyl bromides. You must destroy the electrophilic site.

-

The Quench Solution: 10% Sodium Thiosulfate (

) in water. -

Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide (

reaction), converting the toxic alkyl bromide into a non-toxic Bunte salt.

Spill Protocol

-

Evacuate: Clear the immediate area.

-

Don PPE: Silver Shield gloves + Goggles.

-

Contain: Surround spill with absorbent pads.

-

Neutralize: Gently pour 10% Sodium Thiosulfate solution over the spill. Allow to sit for 15 minutes.

-

Clean: Absorb the slurry with vermiculite/pads. Dispose of as hazardous chemical waste (Halogenated).

Visualization: Spill Response Decision Tree

Caption: Decision matrix for spills, emphasizing chemical neutralization.

Part 5: Synthesis & Application Context[1][9][10]

Drug Development Utility

This compound is a "linker" intermediate. The methoxy/fluoro benzene core is a common scaffold in EGFR (Epidermal Growth Factor Receptor) inhibitors (e.g., Osimertinib analogs).

-

Reaction Role: The bromine is a "leaving group."[9] It is typically displaced by an amine (e.g., a piperazine ring) to form the final drug molecule.

-

Implication: If you are handling this, you are likely at the stage of attaching the solubilizing tail to the pharmacophore.

Storage Stability[1]

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under Nitrogen or Argon.

-

Light: Protect from light (amber vial) to prevent debromination.

Part 6: References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[4] United States Department of Labor.

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 1-(2-bromoethoxy)-4-methoxybenzene (Analog Read-Across).

-

PubChem. (2024).[10] Compound Summary: 1-(2-Bromoethoxy)-4-methoxybenzene.[1][2] National Library of Medicine. [1]

Sources

- 1. 4463-59-6|1-(2-Bromoethoxy)-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-(2-Bromoethoxy)-4-methoxybenzene | C9H11BrO2 | CID 579814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. science.cleapss.org.uk [science.cleapss.org.uk]

- 4. fishersci.com [fishersci.com]

- 5. dollycorporation.com [dollycorporation.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 8. lanxess.com [lanxess.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Bromo-2-fluoro-4-methoxybenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Advanced Alkylating Scaffolds: The Role of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene in Medicinal Chemistry

Executive Summary

1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene (CAS: 1953183-84-0) is a specialized pharmaceutical intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and Tyrosine Kinase Inhibitors (TKIs) . As a functionalized alkylating agent, it serves as a critical building block for introducing the 4-fluoro-2-methoxyphenoxyethyl moiety—a pharmacophore optimized for metabolic stability and receptor affinity.

This guide details the compound's synthesis, its strategic role in structure-activity relationship (SAR) optimization, and its application in developing next-generation antipsychotics and oncology therapeutics.

Part 1: Chemical Profile & Strategic Value

Structural Identity

-

IUPAC Name: 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

-

CAS Number: 1953183-84-0

-

Molecular Formula: C₉H₁₀BrFO₂

-

Molecular Weight: 249.08 g/mol

-

Key Functional Groups:

-

Alkyl Bromide: Highly reactive electrophile for nucleophilic substitution (

). -

Fluorine (C4): Blocks metabolic oxidation (para-hydroxylation), extending half-life (

). -

Methoxy (C2): Acts as a hydrogen bond acceptor and modulates conformation via steric effects.

-

The "Fluorine-Methoxy" Advantage

In medicinal chemistry, replacing a standard phenoxyethyl group with this specific fluorinated analog offers two distinct advantages:

-

Metabolic Blockade: The fluorine atom at the para-position prevents rapid metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically attack electron-rich aromatic rings at this position.

-

Lipophilicity Modulation: The combination of F and OMe groups fine-tunes the

, improving blood-brain barrier (BBB) penetration—a critical factor for CNS drugs like dopamine ligands.

Part 2: Synthesis & Optimization

While patent literature (e.g., WO2016100940A1) often reports yields as low as 12–29% due to competing bis-alkylation, optimized protocols can achieve significantly higher conversion.

Optimized Synthetic Pathway

The synthesis involves the Williamson etherification of 4-fluoro-2-methoxyphenol with 1,2-dibromoethane .

Figure 1: Reaction pathway for the mono-alkylation of 4-fluoro-2-methoxyphenol.

Step-by-Step Protocol (High-Yield Method)

To maximize the yield of the mono-alkylated product and suppress the formation of the dimer (1,2-bis(4-fluoro-2-methoxyphenoxy)ethane), a large excess of the dihalide is required.

Reagents:

-

1,2-Dibromoethane (5.0 – 8.0 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

-

Preparation: Dissolve 1,2-dibromoethane (5.0 eq) and

(2.0 eq) in acetone. Heat to reflux ( -

Addition: Dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in a minimal amount of acetone. Add this solution dropwise to the refluxing dibromide mixture over 2 hours. Crucial: High dilution of the phenol relative to the dibromide favors mono-alkylation.

-

Reaction: Continue reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Workup: Filter off inorganic salts (

, excess -

Purification: The residue is typically an oil. Purify via silica gel column chromatography (Gradient: 0

10% EtOAc in Hexanes) to isolate the product as a white to off-white solid/oil.

Expected Yield: >60% (compared to ~20% in non-optimized batch mixing).

Part 3: Functional Applications in Drug Discovery

Dopamine D2/D3 Receptor Modulators

The primary application of this intermediate, as disclosed in patent WO2016100940A1 , is in the synthesis of functionally biased ligands for the Dopamine D2 receptor.

-

Mechanism: The bromoethyl group acts as a linker to attach a "tail" (typically a secondary amine like piperazine or piperidine) to the "head" (the fluorinated phenol).

-

Therapeutic Goal: These ligands are designed to be

-arrestin biased , meaning they antagonize G-protein signaling while potentially preserving or engaging

Derivatization Workflow:

Kinase Inhibitor Scaffolds (EGFR/HER2)

While 3rd-generation EGFR inhibitors like Osimertinib use an indole-pyrimidine core, the "tail" region is critical for solubility and binding kinetics. This intermediate is used to synthesize Osimertinib analogs and Thienopyrimidine derivatives (e.g., patent CN116940575A ) to explore SAR around the solvent-exposed region of the kinase ATP-binding pocket.

-

Role: The fluorinated tail interacts with specific residues near the pocket entrance, potentially improving potency against resistant mutations (e.g., T790M).

Part 4: Analytical Data & Validation

Researchers utilizing this intermediate should verify its identity using the following parameters:

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid/oil | Low melting point solid. |

| Characteristic triplets for -OCH | ||

| Single peak confirming mono-fluorination. | ||

| Mass Spec (ESI) | [M+H] | Br isotopic pattern (1:1 ratio for |

Part 5: Safety & Handling

Warning: 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is a potent alkylating agent .

-

Hazards: Skin irritant, serious eye damage, potential mutagen (due to alkylating capability).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Disposal: Quench excess reagent with amine-based waste or hydrolyze under basic conditions before disposal.

References

-

Dopamine D2 Receptor Ligands: Patent WO2016100940A1. "Novel Dopamine D2 Receptor Ligands and Methods of Use." (2016).

-

Thienopyrimidine Derivatives: Patent CN116940575A. "Thienopyrimidinedione compounds and their application." (2023).[5][6]

- General Synthesis of Phenoxyethyl Bromides:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Aryloxyethylamines." (General Reference for methodology).

-

Commercial Source Data: BLD Pharm & Sigma-Aldrich Product Entries for CAS 1953183-84-0.

Sources

- 1. CN116940575A - å»å©å¹¶å§å¶äºé ®ç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 2. CN1160332C - ç¨äºæ²»çæéççn-è³æ°§åºä¹åºèºè¡çç© - Google Patents [patents.google.com]

- 3. 4-Fluoro-2-methoxyphenol | 450-93-1 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. arrivent.com [arrivent.com]

- 6. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: Chemoselective N-Alkylation with 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

Abstract & Chemical Context

This application note details the optimized protocols for the

The presence of the fluorine atom (C4) and methoxy group (C2) on the aromatic ring modulates metabolic stability and lipophilicity, while the ethoxy linker provides the necessary spatial geometry for receptor binding. The reaction proceeds via a classic

Reagent Profile

| Property | Description |

| Reagent Name | 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene |

| Role | Electrophile (Alkylating Agent) |

| Reactive Center | |

| Leaving Group | Bromide ( |

| Key Challenge | Competitive dialkylation of primary amines; Elimination to vinyl ether. |

Mechanistic Insight

The reaction is a bimolecular nucleophilic substitution (

Critical Consideration: The 2-methoxy group exerts an electron-donating effect, increasing the electron density of the phenoxy oxygen. This stabilizes the ether linkage but can slightly deactivate the

Pathway Visualization

Figure 1: Mechanistic pathway showing the desired

Experimental Protocols

Method A: Standard Conditions (The "Workhorse" Protocol)

Best for: Unhindered primary/secondary amines and non-sensitive substrates.

Reagents:

-

Amine (1.0 equiv)

-

Electrophile (1.0 - 1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 - 3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Base Addition: Add powdered, anhydrous

(3.0 mmol). Stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Reagent Addition: Add 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene (1.05 mmol) dropwise.

-

Note: If the amine is valuable/scarce, use 0.8 equiv of the electrophile to prevent over-alkylation.

-

-

Reaction: Heat the mixture to 60–80°C (Reflux for MeCN) and stir for 12–18 hours.

-

Monitoring: Check TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the bromide starting material.

-

-

Workup: Cool to RT. Filter off the inorganic salts (

, Excess -

Purification: Redissolve residue in DCM, wash with water/brine. Purify via Flash Column Chromatography (Silica gel).

Method B: Finkelstein-Catalyzed (For Sluggish Amines)

Best for: Sterically hindered amines or when Method A yields <40%.

Concept: Addition of Sodium Iodide (NaI) or Potassium Iodide (KI) generates the corresponding alkyl iodide in situ, which is a significantly better electrophile (Leaving group ability:

Modifications to Method A:

-

Add KI (0.1 - 0.5 equiv) to the reaction mixture along with the base.

-

Solvent preference shifts to Acetone or Butanone (MEK) if temperature requirements allow, as NaBr precipitates out, driving the equilibrium (classic Finkelstein). However, for this specific substrate, DMF at 80°C with KI is often more effective due to the boiling point required.

Method C: Microwave-Assisted Synthesis

Best for: Library generation and rapid optimization.

Parameters:

-

Vessel: Sealed microwave vial (2-5 mL).

-

Solvent: Ethanol or DMF.

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv).

-

Temperature: 120°C.

-

Time: 15 - 30 minutes.

Workflow:

-

Combine Amine (0.5 mmol), Electrophile (0.5 mmol), and DIPEA (1.0 mmol) in Ethanol (2 mL).

-

Irradiate at 120°C (High Absorption setting) for 20 mins.

-

Directly inject an aliquot into LCMS to verify conversion.

-

Evaporate solvent and purify via Prep-HPLC.

Purification & Analytical Data

Expected Analytical Profile

The product will exhibit distinct NMR signals characteristic of the 2-(4-fluoro-2-methoxyphenoxy)ethyl tail.

| Spectroscopic Feature | Chemical Shift / Signal | Structural Assignment |

| 1H NMR (Ether) | ||

| 1H NMR (Amine) | ||

| 1H NMR (Aromatic) | Trisubstituted Benzene Ring | |

| 1H NMR (Methoxy) | ||

| 19F NMR | Fluorine on Ring | |

| MS (ESI) | Parent Mass + 1 |

Workflow Visualization

Figure 2: Standard workup and purification logic.

Troubleshooting & Optimization

Issue: Over-Alkylation (Dialkylation)

-

Symptom: LCMS shows M + [Reagent Mass] peak.

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine.

-

Solution:

-

Use a large excess of the Amine (3.0 - 5.0 equiv) if the amine is cheap.

-

Switch to Reductive Amination strategy: Instead of the alkyl bromide, oxidize the alcohol precursor to an aldehyde (if accessible) and react with amine +

. -

Use a bulky protecting group on the amine (e.g., Benzyl) and deprotect later.

-

Issue: Elimination (Vinyl Ether Formation)

-

Symptom: Appearance of alkene signals in NMR (

4.5-6.0) and loss of bromine without amine attachment. -

Cause: High temperature or strong base promotes E2 elimination.

-

Solution:

-

Switch base from

to -

Lower temperature to 50°C and extend time.

-

Ensure strictly anhydrous conditions.

-

Issue: Low Reactivity

-

Symptom: Starting material remains after 24h.

-

Solution:

-

Finkelstein: Add 0.5 equiv KI.

-

Solvent: Switch from MeCN to DMF or DMSO (increases nucleophilicity of amine).

-

Base: Switch to

(Cesium effect increases solubility and reactivity).

-

References

-

General Synthesis of Aryloxyethylamines: Mao, J., et al. (2018). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Molecules, 23(12), 3165. (Demonstrates general alkylation conditions using aryloxyethyl bromides). [Link]

-

Finkelstein Reaction Mechanism: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text for iodide catalysis in alkylation). [Link]

-

Reagent Data (Analogous Structure): PubChem Compound Summary for 4-Bromo-1-fluoro-2-methoxybenzene (Building block for the ether). [Link]

Sources

Solvent selection for reactions involving 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

Application Note: Solvent Selection & Process Optimization for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

Executive Summary

1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene (CAS: 103291-07-2, Analogous structures) is a critical "linker" intermediate used frequently in the synthesis of antipsychotics (e.g., risperidone analogs), radioligands for 5-HT receptors, and kinase inhibitors.[1] Its core utility lies in the 2-bromoethoxy tail, which serves as an electrophilic handle for

However, this molecule presents a specific process challenge: Solubility vs. Reactivity .[1][2] The lipophilic fluorinated anisole core resists dissolution in standard polar protic solvents, while the alkyl bromide tail requires polar aprotic conditions for efficient substitution. This guide defines the optimal solvent systems to maximize yield while suppressing the competitive

Critical Solvent Selection Matrix

The choice of solvent dictates the reaction pathway between Substitution (

| Solvent Class | Specific Solvent | Suitability | Rationale |

| Polar Aprotic (High Dipole) | DMF / DMSO | High | Standard Choice. Solvates cations (Na+, K+) effectively, leaving the nucleophile "naked" and highly reactive.[1] Maximizes |

| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | High | Process Preferred. Good balance of polarity and volatility (bp 82°C).[1] Easy to remove via rotovap.[1] Often used with |

| Ketones | Acetone / MEK | Medium | Finkelstein Only. Ideal for converting the Bromide to Iodide (using NaI) to increase reactivity.[1] Too low boiling for difficult N-alkylations.[1] |

| Non-Polar + PTC | Toluene / Water | High | Green/Scale-Up Choice. Uses Phase Transfer Catalysis (e.g., TBAB).[1] The substrate stays in Toluene; the nucleophile enters via the interface. Excellent impurity rejection. |

| Protic | Methanol / Ethanol | Low | Avoid. The substrate is poorly soluble.[1] Hydrogen bonding solvates the nucleophile, significantly retarding |

Decision Pathways (Visualized)

The following flowchart illustrates the logical selection process based on the intended nucleophile and scale.

Figure 1: Solvent selection decision tree based on nucleophile type and reaction scale.[1]

Detailed Experimental Protocols

Protocol A: N-Alkylation of Piperazine Derivatives (Standard Synthesis)

Target Application: Synthesis of Serotonin (5-HT) Receptor Antagonists.[1]

Mechanism:

Reagents:

-

1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene (1.0 equiv)[1]

-

N-Boc-Piperazine or substituted Piperazine (1.2 equiv)[1]

-

Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Potassium Iodide (KI), catalytic (0.1 equiv) - Crucial for Finkelstein activation in situ.[1]

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Substrate (10 mmol) and Acetonitrile (50 mL, 0.2 M concentration).

-

Addition: Add

and KI . Stir for 5 minutes at room temperature. -

Nucleophile: Add the Piperazine derivative .

-

Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][4]

-

Note: The reaction typically reaches completion in 6–12 hours. The KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

). -

Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water (

) and brine (

Why this works: Acetonitrile is polar enough to dissolve the organic reactants but does not solvate the carbonate anion strongly, increasing its basicity. The addition of KI creates a "catalytic cycle" of activation.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Target Application: Industrial scale synthesis where DMF removal is cost-prohibitive.[1]

Solvent: Toluene / Water (Biphasic).[1] Catalyst: Tetrabutylammonium Bromide (TBAB).[1]

Procedure:

-

Dissolve 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene (50 mmol) in Toluene (150 mL).

-

Prepare a solution of the Nucleophile (e.g., Phenol derivative or Thiol) and NaOH (1.5 equiv) in Water (50 mL).[1]

-

Add TBAB (0.05 equiv, 5 mol%) to the reaction vessel.

-

Combine the organic and aqueous layers and stir vigorously (high shear mixing is essential).

-

Heat to 90°C . The TBAB shuttles the nucleophilic anion from the water phase into the toluene phase where it reacts with the substrate.

-

Separation: Stop stirring. Decant the aqueous layer.[5] Wash the Toluene layer with water. Evaporate Toluene to yield product.[1]

Mechanistic Insight & Troubleshooting

The "Styrene" Side Reaction (Elimination)

The 2-bromoethoxy group is prone to

Pathway Visualization:

Figure 2: Competitive pathways between Substitution (

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Nucleophile is solvated/weak.[1] | Switch solvent to DMF or add KI catalyst (Finkelstein).[1] |

| Vinyl Ether Impurity | Base is too strong/bulky.[1] | Switch from |

| Hydrolysis (Alcohol formation) | Wet solvent.[1] | Dry Acetonitrile over molecular sieves (3Å).[1] Ensure inert atmosphere ( |

References

-

Williamson Ether Synthesis &

Kinetics: -

Phase Transfer Catalysis Protocols

-

Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1]

-

-

Synthesis of Phenoxyalkyl Bromides (Analogous Chemistry)

-

Fluorinated Anisole Derivatives in Medicinal Chemistry

-

General N-Alkylation of Amines with Alkyl Bromides

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.[1] (Review of solvent systems for N-alkylation).

-

Sources

- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. issr.edu.kh [issr.edu.kh]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

Technical Support Center: Optimizing Synthesis of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene via Williamson ether synthesis often suffers from moderate yields (40–60%) due to three competing pathways:

-

Bis-alkylation (Dimerization): Formation of 1,2-bis(4-fluoro-2-methoxyphenoxy)ethane.

-

Elimination (E2): Dehydrohalogenation of 1,2-dibromoethane to vinyl bromide.

-

Incomplete Conversion: Stalling due to poor nucleophilicity or solvation.

Quick Diagnostic Table: Use this table to identify the root cause of your yield loss based on crude analysis (TLC/LC-MS).

| Symptom | Observation | Root Cause | Immediate Fix |

| Low Yield (<50%) | Large non-polar spot on TLC (High Rf); Mass spectrum shows M+ = ~310 Da (Dimer). | Bis-alkylation | Increase 1,2-dibromoethane equivalents (to >4.0 eq). |

| Starting Material Remains | Phenol peak persists; Reaction stalls after 12h. | Poor Nucleophilicity | Switch solvent to Acetonitrile (MeCN) or add KI catalyst. |

| New Olefinic Impurity | Vinyl protons in NMR (5.8–6.5 ppm); Gas evolution during reaction. | E2 Elimination | Base is too strong or Temp too high. Switch from NaOH/NaH to K₂CO₃. |

| Product Decomposes | Product turns dark/acidic upon storage. | Hydrolysis/Light | Store under N₂ in amber vials; remove residual acid traces. |

Core Protocol: The "High-Selectivity" Method

This optimized protocol prioritizes kinetic selectivity to favor the mono-alkylated product over the dimer.

Reagents:

-

Substrate: 4-Fluoro-2-methoxyphenol (1.0 eq)

-

Alkylating Agent: 1,2-Dibromoethane (4.0 – 5.0 eq ) — Critical for yield.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq).

-

Catalyst: Potassium Iodide (KI) (0.1 eq) — Finkelstein accelerator.

-

Solvent: Acetonitrile (MeCN) [Preferred] or Acetone (0.2 M concentration).

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.

-

Addition (The "Inverse" Trick):

-

Standard: Add 1,2-dibromoethane (4.0 eq) and KI (0.1 eq) to the mixture.

-

Pro-Tip for Max Yield: If dimerization is a persistent issue, reverse the addition. Dissolve the 1,2-dibromoethane in MeCN, heat to reflux, and slowly add the phenoxide/carbonate slurry to the dibromide solution. This ensures the phenol always encounters a high concentration of electrophile.

-

-

Reaction: Heat to reflux (82°C for MeCN) with vigorous stirring. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Typical Time: 4–8 hours in MeCN; 12–16 hours in Acetone.

-

-

Workup:

-

Cool to room temperature.[1] Filter off the inorganic salts (K₂CO₃/KBr).

-

Concentrate the filtrate under reduced pressure. Crucial: 1,2-dibromoethane (bp ~131°C) will remain. It must be removed via high-vacuum distillation or rigorous rotovap at 60°C to avoid contaminating the purification step.

-

-

Purification:

-

Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Purify via Silica Gel Chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

-

Technical Deep Dive & FAQs

Q1: Why do I need such a large excess of 1,2-dibromoethane?

A: This is a statistical game. The product, 1-(2-bromoethoxy)-4-fluoro-2-methoxybenzene, contains a leaving group (bromide) that is also susceptible to nucleophilic attack by the starting phenol.

-

Scenario A (1.0 eq dibromide): As product forms, it competes with dibromide for the remaining phenoxide. Since the product is often more soluble, you get significant dimerization (bis-ether).

-

Scenario B (4.0 eq dibromide): The phenoxide is statistically far more likely to collide with a dibromide molecule than a product molecule.

-

Reference: This strategy is validated in the synthesis of similar alkoxy-benzene intermediates, such as in the Tamsulosin process, where excesses of 3:1 to 5:1 are standard to suppress "overalkylated products" [1].

Q2: Can I use a stronger base like NaH to speed it up?

A: Not recommended. While NaH generates the phenoxide instantly, it is highly basic and promotes the E2 elimination of 1,2-dibromoethane to form vinyl bromide (and ethylene gas).

-

Mechanism: Strong bases abstract the β-proton of the alkyl halide.

-

Solution: K₂CO₃ is a "buffering" base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to minimize E2 elimination of the primary bromide [2].

Q3: The reaction is too slow in Acetone. What should I do?

A: Switch to Acetonitrile (MeCN) or add Potassium Iodide (KI) .

-

Solvent Effect: Acetone refluxes at 56°C, which may be insufficient to overcome the activation energy for the SN2 attack on a secondary-like or hindered system. MeCN refluxes at 82°C, providing more thermal energy without decomposing the reagents.

-

Finkelstein Catalysis: Adding 10 mol% KI converts the alkyl bromide (R-Br) in situ to the more reactive alkyl iodide (R-I). The iodide is a better leaving group, accelerating the rate significantly [3].

Q4: How do I remove the excess 1,2-dibromoethane?

A: Do not rely on column chromatography alone, as the dibromide is non-polar and may co-elute with your product.

-

Method: Use high-vacuum rotary evaporation or a Kugelrohr distillation setup. 1,2-dibromoethane has a vapor pressure of ~11 mmHg at 20°C; it is volatile enough to be stripped off under <5 mbar vacuum at 50°C.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired product and the fatal dimer side-reaction.

Caption: Kinetic bifurcation in Williamson Ether Synthesis. High concentrations of dibromide favor the green path (Target). Low concentrations favor the red path (Dimer).

References

-

Process for the preparation of tamsulosin. World Intellectual Property Organization (WO/2005/063702).[2] Discusses the necessity of 3:1 to 5:1 molar excess of alkoxy-bromide reagents to prevent bis-alkylation impurities.

-

Williamson Ether Synthesis: Side Reactions. Wikipedia / Organic Chemistry Portal. Details the competition between SN2 substitution and E2 elimination based on base strength and temperature.

-

Finkelstein Reaction & Catalysis. Organic Chemistry Portal. Explains the mechanism of iodide catalysis in alkylation reactions to improve reaction rates and yields.

-

Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene. ChemicalBook. Provides a baseline protocol for phenoxy-ethyl-bromide synthesis using K₂CO₃/DMF, serving as a close analog for the fluorinated variant.

Sources

Technical Support Center: Purification of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene from reaction mixtures. The following sections offer a combination of frequently asked questions for rapid problem-solving and in-depth technical protocols for more complex purification challenges.

Overview and Physicochemical Properties

1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is a moderately polar aromatic compound commonly used as an alkylating agent in organic synthesis. Its removal from a reaction mixture is critical to ensure the purity of the desired product. Successful purification depends on exploiting the differences in physical and chemical properties between this starting material and the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFO₂ | N/A |

| Molecular Weight | 249.08 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | [1] |

| Solubility | Soluble in many organic solvents like ethers and esters. | [1] |

| Reactivity | Acts as an electrophile in substitution reactions. | [2][3] |

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows the starting material and product have very similar Rf values. How can I improve separation?

A1: When TLC separation is poor, it indicates that the polarity of your starting material and product are very similar. Here are a few strategies to try:

-

Solvent System Optimization: Test a variety of solvent systems with different polarities. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation.[4]

-

Consider a Different Stationary Phase: If you are using silica gel, consider using a different stationary phase for your chromatography, such as alumina or a reverse-phase C18 silica.

-

Derivative Formation: In some cases, it may be possible to selectively react either the product or the starting material to create a compound with a significantly different polarity, making separation easier. This is a more advanced technique and should be approached with caution.

Q2: I've performed a liquid-liquid extraction, but a significant amount of the starting material remains in my organic layer. What went wrong?

A2: This is a common issue when the partition coefficients of the starting material and product are not sufficiently different in the chosen solvent system.[5] Consider the following:

-

Increase the Number of Extractions: Performing multiple extractions with smaller volumes of the extraction solvent is more effective than a single extraction with a large volume.[6]

-

pH Adjustment: If your product has an acidic or basic functional group, you can often manipulate the pH of the aqueous layer to selectively move your product into the aqueous phase, leaving the neutral starting material in the organic layer.

-

Back-Extraction: After the initial extraction, you can "back-extract" the organic layer with fresh aqueous solvent to further remove any remaining water-soluble impurities.

Q3: Can I use a chemical scavenger to remove the unreacted 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene?

A3: Yes, using a scavenger is a viable option, particularly for small-scale reactions or when chromatographic separation is difficult. Since 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene is an electrophilic alkylating agent, a nucleophilic scavenger can be used.[7]

-

Solid-Supported Scavengers: Resins with amine or thiol functional groups (e.g., Si-Trisamine or Si-Thiol) can be added to the reaction mixture.[8] The unreacted starting material will covalently bind to the resin, which can then be removed by simple filtration.

-

Liquid Scavengers: A highly nucleophilic, yet easily removable, reagent can be added. However, you must ensure that the scavenger does not react with your desired product and that any byproducts from the scavenging reaction are easily separated.

In-Depth Troubleshooting and Protocols

This section provides detailed protocols for the most common and effective methods for removing unreacted 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene.

Method 1: Optimized Flash Column Chromatography

Flash column chromatography is a primary tool for purifying reaction mixtures based on the differential adsorption of components to a stationary phase.[9] For aromatic compounds, silica gel is the most common stationary phase.[10]

Protocol for Flash Column Chromatography:

-

TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3 and show good separation from the unreacted starting material.

-

Pro-Tip: Start with a 20% ethyl acetate in hexane mixture and adjust the polarity as needed. For more polar compounds, a dichloromethane/methanol system may be more effective.[4]

-

-

Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of your crude reaction mixture.

-

Loading the Sample: Dissolve your crude mixture in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

-

Elution: Begin eluting the column with your chosen solvent system. If separation is still difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.[11]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Liquid-Liquid Extraction

This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase.[12][13][14]

Protocol for Liquid-Liquid Extraction:

-

Solvent Selection: Choose an organic solvent in which your product is highly soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).

-

Initial Extraction:

-

Dissolve the crude reaction mixture in the chosen organic solvent.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of water.

-

Stopper the funnel and shake vigorously, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the lower layer. The location of the organic layer (top or bottom) depends on its density relative to water.

-

-

Aqueous Washes:

-

Wash the organic layer sequentially with:

-

A dilute acid (e.g., 1M HCl) if there are basic impurities.

-

A dilute base (e.g., saturated sodium bicarbonate) if there are acidic impurities.

-

Brine (saturated NaCl solution) to remove residual water.

-

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the purified product.

-

Method 3: Chemical Scavenging

This method utilizes a reagent that selectively reacts with the unreacted starting material, converting it into a substance that is easily removed.

Protocol for Scavenging with a Solid-Supported Amine:

-

Scavenger Selection: Choose a solid-supported scavenger with a nucleophilic functional group, such as an amine resin (e.g., ISOLUTE® Si-Trisamine).[8]

-

Reaction:

-

After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess starting material).

-

Stir the mixture at room temperature or with gentle heating for several hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.

-

-

Removal:

-

Once the scavenging is complete, simply filter the reaction mixture to remove the resin.

-

The resin will have the unreacted 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene covalently bound to it.

-

-

Work-up:

-

The filtrate can then be subjected to a standard aqueous work-up and solvent removal to isolate the final product.

-

Method Selection Guide

The choice of purification method depends on several factors, including the properties of the desired product, the scale of the reaction, and the available equipment.

Caption: Decision tree for selecting a purification method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification process.

Caption: General experimental workflow from reaction to pure product.

Safety Information

Always handle 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene and all other chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use to be fully aware of its potential hazards.

References

-

Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

-

Biotage. (n.d.). ISOLUTE® Si-Trisamine | Metal scavenger. Retrieved from [Link]

-

Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Liquid–liquid extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link]

- Kostov, A. D., et al. (2007). Phenolic Michael Reaction Acceptors: Combined Direct and Indirect Antioxidant Defenses Against Electrophiles and Oxidants. Current Neuropharmacology, 5(2), 91-99.

- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

- Google Patents. (n.d.). US20100101412A1 - Method and system for removing alkyl halides from gases.

-

Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-4-methoxybenzene. Retrieved from [Link]

-

The Curious Wavefunction. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

-

Wikipedia. (2023, August 29). Scavenger (chemistry). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

- Zhang, Y., et al. (2025, December 28). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry. ChemPlusChem, e202500632.

- Chen, C. Y., et al. (2019).

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]

- Liu, T., et al. (2020). Highly efficient H2S scavengers via thiolysis of positively-charged NBD amines. Chemical Science, 11(29), 7671-7677.

-

ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

- Google Patents. (n.d.). US2769815A - Replacement of bromine by chlorine in aromatic compounds.

- Sereda, G., & Sereda, L. (2021).

-

Chemistry LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]

-

Fiveable. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Retrieved from [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chromatography [chem.rochester.edu]

- 5. organomation.com [organomation.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. columbia.edu [columbia.edu]

- 10. Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 12. syrris.com [syrris.com]

- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

Technical Support Center: Purification of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in purifying commercial batches of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, practical solutions to enhance the purity of your experimental batches.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene, providing explanations and actionable protocols.

Question 1: My crude product is a dark-colored oil. What are the likely impurities and how can I remove them?

Answer:

A dark, oily appearance in your crude product typically indicates the presence of several impurities stemming from the synthesis process, which is commonly a Williamson ether synthesis. The likely culprits include:

-

Unreacted Starting Materials: Residual 4-fluoro-2-methoxyphenol and 1,2-dibromoethane.

-

Di-substituted Byproduct: 1,2-bis(4-fluoro-2-methoxyphenoxy)ethane, formed from the reaction of the product with another molecule of the starting phenol.

-

Elimination Byproduct: Vinyl bromide, arising from the dehydrobromination of 1,2-dibromoethane under basic conditions.[1]

-

Polymeric Materials: High molecular weight byproducts formed from side reactions.

Recommended Purification Strategy:

A multi-step approach is recommended for effective purification.

-

Aqueous Wash: Begin by dissolving the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a 1M NaOH solution to remove unreacted phenol, followed by water and then brine. This initial step removes acidic impurities and water-soluble byproducts.

-

Activated Carbon Treatment: If the color persists after the aqueous wash, it may be due to polymeric or other colored impurities. Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (1-2% by weight). Gently heat and stir the mixture for 15-30 minutes, then filter through a pad of celite to remove the carbon.

-

Chromatographic or Distillation-Based Purification: Following these preliminary steps, proceed with one of the more rigorous purification methods detailed below, such as flash column chromatography or vacuum distillation.

Question 2: I'm struggling to separate the product from a closely-eluting impurity using flash column chromatography. How can I improve the separation?

Answer:

Co-elution during flash chromatography is a common challenge, especially when dealing with structurally similar impurities. Here are several strategies to enhance your separation:

-

Optimize the Solvent System: The choice of eluent is critical. The goal is to find a solvent system where your product has a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate, with maximal separation from the impurity.[2]

-

Solvent Polarity: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Solvent Selectivity: If adjusting polarity doesn't suffice, try a different solvent system with different selectivity. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the elution order.[3]

-

-

Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run can significantly improve separation.[4]

-

Dry Loading: If your crude product has poor solubility in the initial, non-polar mobile phase, consider dry loading. Dissolve your sample in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be loaded onto the column.[5]

-

High-Performance Flash Chromatography: If available, using an automated flash chromatography system with pre-packed, smaller particle size silica gel columns can provide superior resolution compared to traditional gravity columns.[4]

Question 3: My purified product appears pure by TLC, but the NMR spectrum shows residual solvent peaks and other minor impurities. What are the final purification steps?

Answer:

Achieving high purity often requires a final polishing step after chromatography.

-

Recrystallization: If your product is a solid at room temperature, recrystallization is an excellent method for removing trace impurities.[6]

-

Solvent Selection: The ideal solvent will dissolve your compound well at its boiling point but poorly at low temperatures. For aryl ethers, common recrystallization solvents include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes.[7]

-

Procedure: Dissolve the compound in a minimal amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

-

Vacuum Distillation: For liquid products, vacuum distillation can be highly effective, especially for removing non-volatile or high-boiling impurities.[8] This method is suitable for thermally stable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene?

-

Aromatic Protons (3H): Complex multiplets in the range of δ 6.5-7.5 ppm.

-

-OCH₂- (2H): A triplet around δ 4.2-4.4 ppm.

-

-CH₂Br (2H): A triplet around δ 3.6-3.8 ppm.

-

-OCH₃ (3H): A singlet around δ 3.8-3.9 ppm.

Q2: Which analytical techniques are best for assessing the purity of the final product?

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid for better peak shape) is a good starting point.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. The mass spectrum will show a characteristic isotopic pattern for bromine-containing fragments (M and M+2 peaks of similar intensity).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The presence of unexpected signals or incorrect integration values can indicate impurities.

Q3: My product degrades over time. What are the proper storage conditions?

Halogenated ethers can be susceptible to hydrolysis and decomposition, especially in the presence of light and moisture. For long-term stability:

-

Store under an inert atmosphere: Use a vial flushed with nitrogen or argon.

-

Protect from light: Store in an amber vial or a container wrapped in aluminum foil.

-

Low temperature: Keep the product at 2-8 °C.

-

Ensure dryness: Make sure the product is completely free of solvent and moisture before storage.

Experimental Protocols

Protocol 1: Flash Column Chromatography

-

TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.[2]

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column. Alternatively, use the dry loading technique described in the troubleshooting section.

-

Elution: Begin elution with the non-polar solvent mixture and collect fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

-

Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and at their boiling points.

-

Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.[6]

Visualizations

Logical Workflow for Purification

Caption: Decision workflow for purifying 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene.

Impurity Analysis Workflow

Caption: Workflow for analytical assessment of product purity.

Data Summary

Table 1: Common Purification Techniques and Expected Purity

| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |

| Aqueous Wash | 80-90% | Removes acidic and water-soluble impurities | Ineffective against non-polar impurities |

| Flash Column Chromatography | 95-99% | Good for a wide range of impurities | Can be time-consuming and requires solvent |

| Recrystallization | >99% | High purity, good for final polishing | Only for solids, potential for yield loss |

| Vacuum Distillation | 98-99.5% | Excellent for thermally stable liquids | Not suitable for solids or heat-sensitive compounds |

References

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

- Zubrick, J. W. (n.d.). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

-

Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

-

MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. [Link]

-

Liao, Y.-X., & Hu, Q.-S. (2010). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization. [Link]

-

Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]

-

Biotage. (2025, December 6). Successful flash chromatography. [Link]

-

Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

-

Byju's. (2019, October 16). methods of purification of organic compounds. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

HBCSE. (n.d.). Recrystallization. [Link]

-

CaltechAUTHORS. (n.d.). Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic S. [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. [Link]

- Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.

-

Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Shimadzu. (n.d.). Purification made easy. [Link]

Sources

- 1. welch-us.com [welch-us.com]

- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 3. biotage.com [biotage.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. athabascau.ca [athabascau.ca]

- 7. rubingroup.org [rubingroup.org]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 10. veeprho.com [veeprho.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Guide to the 13C NMR Peak Assignments of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene: A Comparative Analysis

For Immediate Release

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides a comprehensive analysis of the predicted 13C NMR spectrum of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene, a polysubstituted aromatic compound. In the absence of direct experimental data, this document leverages predictive methodologies, substituent effect analysis, and comparison with analogous structures to propose a reliable set of peak assignments. This approach is invaluable for researchers working with novel compounds where reference spectra are not yet available.

The Power of Prediction: Methodologies for 13C NMR Chemical Shifts

Before the synthesis and experimental analysis of a new compound, computational tools can provide a robust prediction of its spectroscopic properties. Several methods are employed to predict 13C NMR chemical shifts, each with its own strengths:

-

Database-driven Approaches: These methods, often employing HOSE (Hierarchical Organisation of Spherical Environments) codes, search vast databases of known compounds for fragments that match the local environment of each carbon atom in the query molecule. The chemical shift is then estimated based on the shifts of these matching fragments.

-

Machine Learning and Neural Networks: An increasing number of prediction tools utilize machine learning algorithms, including graph neural networks, trained on large datasets of experimental spectra.[1] These models can often achieve high accuracy, even for complex molecules. Several online platforms, such as nmrdb.org and CASPRE, offer free 13C NMR prediction services.[1][2]

-

First-Principles Quantum Mechanical Calculations: While computationally intensive, methods like Density Functional Theory (DFT) can provide highly accurate predictions of NMR parameters. These calculations consider the three-dimensional structure and electronic properties of the molecule.

For this guide, we will utilize a consensus approach, drawing upon the principles of substituent additivity and the general trends observed in a variety of prediction engines.

Predicted 13C NMR Spectrum of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene

The predicted 13C NMR chemical shifts for 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene are presented in Table 1. The numbering of the carbon atoms corresponds to the structure shown below.

Structure of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene with Carbon Numbering

Caption: Chemical structure of 1-(2-Bromoethoxy)-4-fluoro-2-methoxybenzene with IUPAC numbering for NMR assignment.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1 | 148.5 | Quaternary carbon attached to the electron-donating ethoxy group. Deshielded due to the electronegativity of the oxygen. |

| C2 | 149.2 | Quaternary carbon attached to the electron-donating methoxy group. Deshielded by the oxygen. |

| C3 | 102.1 | Tertiary carbon ortho to the strongly electron-donating methoxy group and para to the electron-donating ethoxy group, leading to significant shielding. |

| C4 | 158.3 (d, ¹JCF ≈ 245 Hz) | Quaternary carbon directly bonded to the highly electronegative fluorine atom, causing strong deshielding and a large one-bond C-F coupling constant. |